molecular formula C10H9NO6S2 B093195 4-aminonaphthalene-1,5-disulfonic acid CAS No. 117-55-5

4-aminonaphthalene-1,5-disulfonic acid

Cat. No.: B093195
CAS No.: 117-55-5
M. Wt: 303.3 g/mol
InChI Key: PHZVGKMVVKFBCX-UHFFFAOYSA-N
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Description

4-aminonaphthalene-1,5-disulfonic acid is an organic compound with the molecular formula C10H9NO6S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-aminonaphthalene-1,5-disulfonic acid can be synthesized through the sulfonation of naphthalene followed by amination. The process typically involves the following steps:

    Sulfonation: Naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately.

    Amination: The sulfonated naphthalene is then treated with ammonia to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-aminonaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amino group to an amine or other derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like phosphorus pentachloride and bromine are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-aminonaphthalene-1,5-disulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminonaphthalene-1,5-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, while the amino group allows for specific binding to target molecules. These interactions can modulate biochemical pathways and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,5-naphthalenedisulfonic acid
  • 4-Amino-1,7-naphthalenedisulfonic acid
  • 4-Amino-2,7-naphthalenedisulfonic acid

Uniqueness

4-aminonaphthalene-1,5-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of sulfonic acid and amino groups makes it highly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-aminonaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVGKMVVKFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151654
Record name 1,5-Naphthalenedisulfonic acid, 4-amino-
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-55-5
Record name 4-Amino-1,5-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-1,5-naphthalenedisulfonic acid
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Record name Amino-S acid
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Record name 1,5-Naphthalenedisulfonic acid, 4-amino-
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Record name 4-aminonaphthalene-1,5-disulphonic acid
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Record name 4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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